

BODIPY C12-Ceramide: A Technical Guide to Synthesis, Structure, and Application

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Compound of Interest

Compound Name: *Bodipy C12-ceramide*

Cat. No.: *B130238*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BODIPY C12-ceramide**, a fluorescent analog of the bioactive lipid ceramide. This document details its chemical structure, a comprehensive synthesis protocol, and its application in studying sphingolipid metabolism and signaling pathways.

Chemical Structure and Properties

BODIPY C12-ceramide, formally known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital tool in cell biology. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is tagged with a BODIPY FL (boron-dipyrromethene) fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living cells.[1][2][3]

The key properties of **BODIPY C12-ceramide** are summarized in the table below.

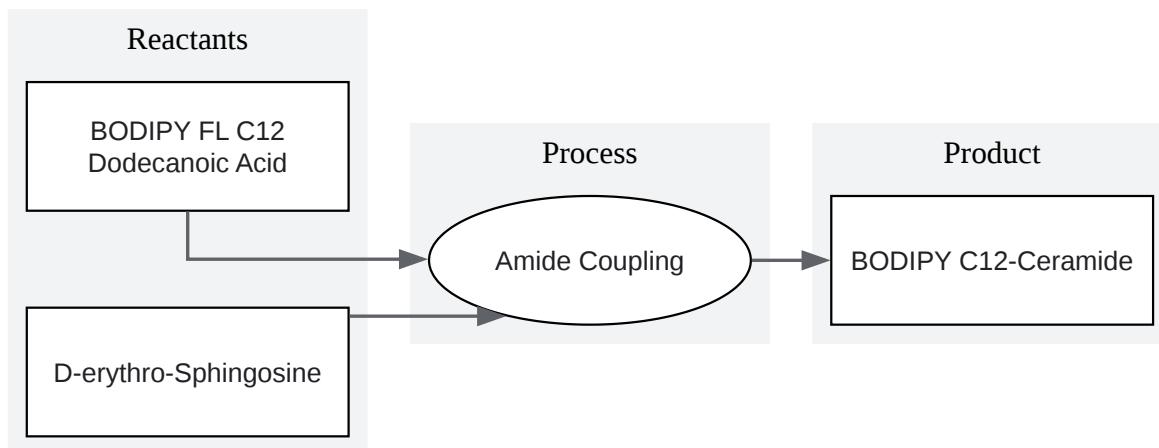
Property	Value	Reference
Formal Name	N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine	[2] [3]
CAS Number	1246355-58-7	[2] [3] [4]
Molecular Formula	C ₄₂ H ₇₀ BF ₂ N ₃ O ₃	[2] [3] [5]
Formula Weight	713.8 g/mol	[2] [3] [5]
Excitation Maximum	505 nm	[2] [3]
Emission Maximum	540 nm	[2] [3]
Purity	>98%	[2] [3]
Solubility	Slightly soluble in chloroform and methanol	[2] [3]
Appearance	Solid	[2] [3]

Synthesis of BODIPY C12-Ceramide

The synthesis of **BODIPY C12-ceramide** is typically achieved through the acylation of a sphingosine backbone with a BODIPY-labeled dodecanoic acid. This process involves the formation of an amide bond between the amine group of sphingosine and the carboxylic acid of the fluorescently tagged fatty acid.

Synthesis Workflow

The overall workflow for the synthesis can be visualized as follows:



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Caption: A simplified workflow for the synthesis of **BODIPY C12-Ceramide**.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the amide coupling reaction to synthesize **BODIPY C12-ceramide**.

Materials:

- D-erythro-sphingosine
- BODIPY FL C12 dodecanoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

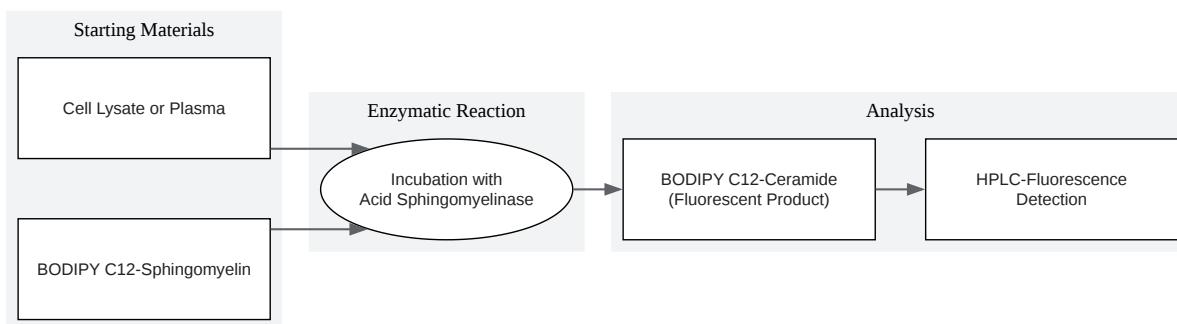
- Activation of BODIPY FL C12 Dodecanoic Acid:
 - Dissolve BODIPY FL C12 dodecanoic acid (1 equivalent) in anhydrous DCM or DMF.
 - Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
- Coupling Reaction:
 - In a separate flask, dissolve D-erythro-sphingosine (1.1 equivalents) in anhydrous DCM or DMF.
 - Add TEA or DIPEA (2-3 equivalents) to the sphingosine solution.
 - Slowly add the activated BODIPY FL C12 NHS-ester solution to the sphingosine solution.
 - Stir the reaction mixture at room temperature overnight.
- Work-up and Purification:
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure **BODIPY C12-ceramide**.
- Characterization:
 - Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Application in Research: Measuring Acid Sphingomyelinase Activity

BODIPY C12-ceramide is the fluorescent product of the hydrolysis of its precursor, BODIPY FL C12-sphingomyelin, by the enzyme acid sphingomyelinase (ASM). This makes it an excellent tool for quantifying ASM activity, which is crucial for diagnosing lysosomal storage disorders like Niemann-Pick disease.[1][3]

Experimental Workflow for ASM Activity Assay

The workflow for the enzymatic assay is as follows:



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Caption: Workflow for the acid sphingomyelinase (ASM) activity assay.

Experimental Protocol: ASM Activity Assay

This protocol is adapted from established methods for measuring ASM activity.

Materials:

- BODIPY FL C12-sphingomyelin

- Cell lysates or plasma samples
- Sodium acetate buffer (0.2 M, pH 5.0)
- Zinc Chloride ($ZnCl_2$) solution
- Methanol
- Chloroform
- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

- Sample Preparation:
 - Prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer.
 - Centrifuge the lysate to remove cell debris and collect the supernatant.
 - Determine the protein concentration of the supernatant.
- Enzymatic Reaction:
 - Prepare a reaction mixture containing the cell lysate (a specific amount of protein) and the sodium acetate buffer.
 - Add the substrate, BODIPY FL C12-sphingomyelin, to the reaction mixture to a final concentration of 10 μ M.
 - Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).
- Reaction Termination and Extraction:
 - Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
 - Vortex the mixture thoroughly and centrifuge to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.

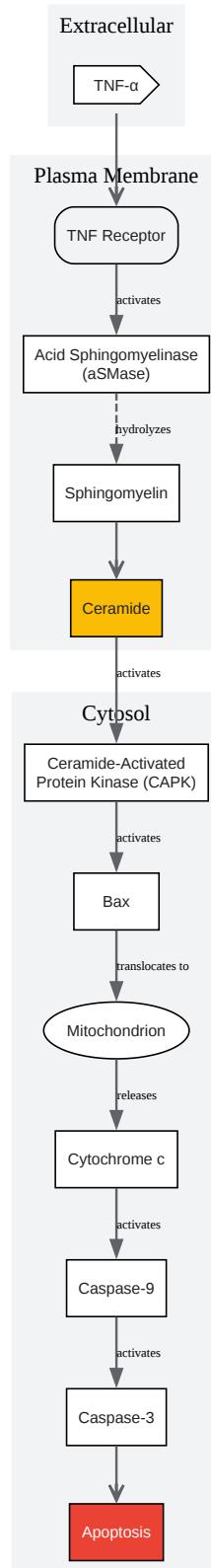
- Evaporate the solvent under a stream of nitrogen.
- Analysis:
 - Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).
 - Inject the sample into an HPLC system equipped with a C18 column.
 - Separate the product (**BODIPY C12-ceramide**) from the unreacted substrate using an appropriate mobile phase gradient.
 - Detect the fluorescent product using a fluorescence detector set to the excitation and emission wavelengths of the BODIPY FL dye (Ex: 505 nm, Em: 540 nm).
 - Quantify the amount of **BODIPY C12-ceramide** produced by comparing the peak area to a standard curve.

Role in Ceramide-Mediated Signaling Pathways

Ceramides are crucial second messengers in various signaling pathways, most notably in the induction of apoptosis (programmed cell death). External stress signals, such as the binding of Tumor Necrosis Factor-alpha (TNF- α) to its receptor, can activate sphingomyelinases, leading to the production of ceramide. Ceramide then acts as a signaling hub, initiating a cascade of events that ultimately lead to apoptosis.

Ceramide-Mediated Apoptosis Pathway

The following diagram illustrates a simplified ceramide-mediated apoptosis signaling pathway initiated by TNF- α .



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Caption: A simplified diagram of the ceramide-mediated apoptosis signaling pathway.

This guide provides a foundational understanding of **BODIPY C12-ceramide** for its effective use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

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